

Application Notes and Protocols: BMS-777607 in 3D Tumor Spheroid Models

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Compound of Interest		
Compound Name:	BMS 777607	
Cat. No.:	B3026968	Get Quote

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These application notes provide a comprehensive guide for utilizing BMS-777607, a potent and selective inhibitor of the c-Met and Axl receptor tyrosine kinases, in three-dimensional (3D) tumor spheroid models. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data interpretation guidelines for assessing the efficacy of BMS-777607 in a more physiologically relevant in vitro setting.

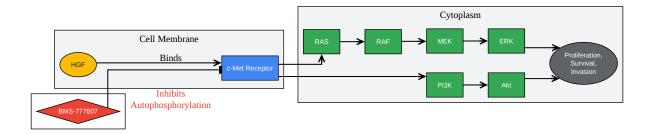
Introduction

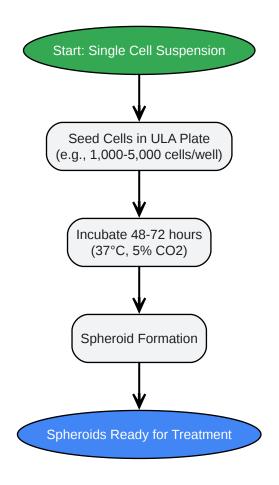
BMS-777607 is a small molecule, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with high potency against c-Met, Axl, Ron, and Tyro3.[1][2] The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), is a critical driver in cancer progression, promoting cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the c-Met pathway is implicated in numerous malignancies. BMS-777607 effectively blocks HGF-stimulated c-Met autophosphorylation and subsequent downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[5] Three-dimensional tumor spheroids better mimic the tumor microenvironment, including cellular heterogeneity, nutrient gradients, and cell-cell interactions, compared to traditional 2D cell cultures, making them a valuable model for evaluating the therapeutic potential of inhibitors like BMS-777607.[6][7]

Mechanism of Action



BMS-777607 primarily exerts its anti-tumor effects by inhibiting the kinase activity of c-Met and other related receptors. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth and metastasis.[8]





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